Tetramethylpyrimidine

Description

Historical Context within Pyrimidine (B1678525) Chemistry

The journey of pyrimidine chemistry began long before tetramethylpyrimidine was a focus of specific research. The systematic study of pyrimidines was initiated in 1884 by Pinner, who developed methods for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org Pinner was also the first to propose the name "pyrimidin" in 1885. wikipedia.orgumich.edu This foundational work, often referred to as the Pinner pyrimidine synthesis, involves the condensation of 1,3-dicarbonyl compounds with amidines to form the heterocyclic pyrimidine ring. slideshare.netslideshare.net

Early research primarily focused on naturally occurring pyrimidines, which are fundamental components of nucleic acids (cytosine, thymine (B56734), and uracil), and other vital molecules like thiamine (B1217682) (vitamin B1). wikipedia.org The parent, unsubstituted pyrimidine compound was first prepared in 1900 by Gabriel and Colman. wikipedia.org The development of synthetic methodologies, such as the Pinner synthesis and the Biginelli reaction, enabled chemists to create a vast array of substituted pyrimidines. wikipedia.org It was within this context of exploring the synthesis and properties of substituted derivatives that compounds like tetramethylpyrimidine became subjects of academic interest.

Table 1: Key Milestones in Pyrimidine Chemistry

| Year | Milestone | Researcher(s) | Significance |

| 1879 | First laboratory synthesis of a pyrimidine derivative (barbituric acid). wikipedia.org | Grimaux | Demonstrated the feasibility of creating pyrimidine rings in a lab setting. wikipedia.org |

| 1884 | Began systematic study of pyrimidines by condensing ethyl acetoacetate with amidines. wikipedia.org | Pinner | Established a foundational method for synthesizing substituted pyrimidines. wikipedia.org |

| 1885 | Coined the term "pyrimidine". wikipedia.orgumich.edu | Pinner | Provided the official nomenclature for this class of compounds. wikipedia.orgumich.edu |

| 1900 | First synthesis of the parent pyrimidine compound. wikipedia.org | Gabriel & Colman | Isolated the core heterocyclic ring, providing a baseline for studying derivatives. wikipedia.org |

Overview of Contemporary Research Directions

Modern research into tetramethylpyrimidine is multifaceted, spanning several key areas of chemistry. Its unique structure, featuring a pyrimidine core with four methyl group substituents, imparts specific properties that researchers are actively exploring.

Coordination Chemistry: A significant area of research involves the use of tetramethylpyrimidine and its functionalized derivatives as ligands in coordination chemistry. researchgate.net Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. researchgate.netmdpi.com The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons that can be donated to a metal center, making it an effective ligand. nih.gov Research is ongoing in the synthesis of novel complexes where tetramethylpyrimidine derivatives bind to various metal ions. These studies are crucial for understanding the fundamental principles of metal-ligand interactions and for designing complexes with specific electronic or catalytic properties. mdpi.comnih.gov

Materials Science: In the field of materials science, which aims to understand and engineer materials with specific properties, substituted pyrimidines are of growing interest. societyforscience.orgepfl.ch Researchers are investigating how molecules like tetramethylpyrimidine can be used as building blocks for larger, more complex structures, including polymers or novel crystalline materials. nih.govsigmaaldrich.com The goal is to create new materials with tailored electronic, optical, or magnetic properties for various technological applications. societyforscience.orgmpg.de

Natural Product and Volatile Chemistry: Tetramethylpyrimidine has been identified as a naturally occurring volatile organic compound (VOC) in certain organisms. For instance, it is a major nitrogen-based volatile compound found in specific strains of microalgae. mdpi.comnih.gov It has also been detected in the essential oils of plants like garlic (Allium sativum). researchgate.netaensiweb.com Research in this area focuses on identifying and quantifying such compounds to understand their biological roles, their contribution to the aroma and flavor of foods, and their potential as biomarkers. mdpi.com

Synthetic Chemistry: Tetramethylpyrimidine serves as a valuable building block or intermediate in organic synthesis. ambeed.comevitachem.comenamine.net Its core structure can be chemically modified to create a variety of more complex derivatives. wjarr.com Academic research laboratories focus on developing efficient synthetic routes to functionalized tetramethylpyrimidines, which can then be used to construct larger molecules for various research purposes. mdpi.comfigshare.com

Significance in Academic Chemical Research

The significance of tetramethylpyrimidine in academic research lies in its versatility. It is not typically an end-product itself, but rather a tool and a model system for exploring fundamental chemical principles and for constructing new molecular architectures.

Its importance can be summarized as follows:

As a Ligand: In coordination chemistry, it serves as a model ligand for studying how metal ions interact with nitrogen-containing heterocyclic systems. researchgate.netnih.gov The electronic properties of the pyrimidine ring can be tuned by its substituents, allowing for the systematic study of structure-property relationships in metal complexes.

In Mechanistic Studies: The synthesis and reactions of tetramethylpyrimidine and its derivatives are used to investigate and develop new synthetic methodologies in heterocyclic chemistry. mdpi.com

As a Natural Product: Its presence in organisms like microalgae and garlic provides a link between synthetic chemistry and biology, prompting research into its biosynthetic pathways and ecological functions. mdpi.comresearchgate.net

Structure

3D Structure

Properties

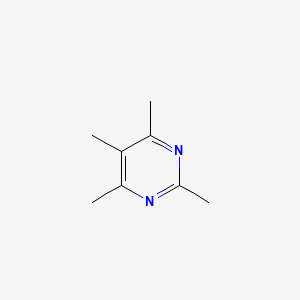

IUPAC Name |

2,4,5,6-tetramethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-6(2)9-8(4)10-7(5)3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLWWYQPSUNZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544101 | |

| Record name | Tetramethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-80-0 | |

| Record name | Tetramethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tetramethylpyrimidine and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of tetramethylpyrimidine often involve multi-step procedures that have been foundational in heterocyclic chemistry. These routes typically rely on well-established reaction mechanisms and purification techniques.

Multi-step Organic Synthesis Techniques

The classical synthesis of polysubstituted pyrimidines, including tetramethylpyrimidine, often involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related nitrogen-containing species. While a specific multi-step synthesis for 2,4,5,6-tetramethylpyrimidine from simple acyclic precursors is not extensively detailed in readily available literature, the general principles of pyrimidine (B1678525) synthesis can be applied.

One plausible classical approach involves the reaction of 3-methyl-2,4-pentanedione (B1204033) (a tetramethylated 1,3-dicarbonyl compound) with a suitable amidine. The reaction proceeds through a cyclocondensation mechanism to form the pyrimidine ring. The choice of the amidine would determine the substituent at the 2-position. For the synthesis of 2,4,5,6-tetramethylpyrimidine, acetamidine (B91507) could be a suitable reactant.

The general steps in such a synthesis would be:

Preparation of the 1,3-dicarbonyl compound: Synthesis of 3-methyl-2,4-pentanedione if not commercially available.

Condensation reaction: Reaction of the dicarbonyl compound with acetamidine, typically under acidic or basic conditions, to form the dihydropyrimidine (B8664642) intermediate.

Aromatization: Oxidation of the dihydropyrimidine intermediate to yield the aromatic tetramethylpyrimidine.

These multi-step syntheses often require careful control of reaction conditions such as temperature, pressure, and catalysts to achieve desired yields and minimize side products.

Purification and Isolation Strategies (e.g., Chromatography, Crystallization, Distillation)

The purification of the synthesized tetramethylpyrimidine is a critical step to obtain a product of high purity. Common techniques employed include:

Column Chromatography: This is a widely used method for the separation and purification of organic compounds. For pyrimidine derivatives, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The separation is based on the differential adsorption of the compound and impurities onto the stationary phase. The selection of the eluting system is crucial for achieving good separation. iieng.orgmdpi.comresearchgate.netcolumn-chromatography.com

Crystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is critical for effective purification. nih.govacs.org For pyrimidine derivatives, solvents like ethanol (B145695) or mixtures of solvents are often used for recrystallization. nih.gov

Distillation: For liquid pyrimidine derivatives, distillation can be an effective purification method, especially for removing non-volatile impurities. Vacuum distillation is employed for compounds with high boiling points to prevent decomposition.

The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Modern and Unconventional Synthetic Approaches

In recent years, several modern synthetic methodologies have been developed to overcome the limitations of classical methods, offering advantages such as faster reaction times, higher yields, and more environmentally benign conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including pyrimidine derivatives. nih.govfoliamedica.bgresearchgate.netsemanticscholar.orgmdpi.comnih.gov Microwave irradiation can significantly accelerate reaction rates by directly heating the reactants and solvents, leading to a rapid increase in temperature and pressure.

For the synthesis of tetrasubstituted pyrimidines, microwave-assisted methods often involve one-pot, multi-component reactions. nih.gov For instance, a mixture of a β-dicarbonyl compound, an aldehyde, and a nitrogen source like urea (B33335) or an amidine can be irradiated with microwaves to afford the desired pyrimidine derivative in a much shorter time and often with higher yields compared to conventional heating methods. foliamedica.bgsemanticscholar.org The Biginelli condensation, a classic multi-component reaction for pyrimidine synthesis, has been successfully adapted to microwave-assisted conditions. foliamedica.bg

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to good | Often higher |

| Energy Consumption | High | Low |

| Side Reactions | More prevalent | Often reduced |

Sonochemical Methods

Sonochemistry, the application of ultrasound to chemical reactions, provides another modern approach to the synthesis of pyrimidine derivatives. tandfonline.comresearchgate.neteurjchem.com Acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to the acceleration of chemical reactions.

Ultrasound irradiation has been successfully employed in various cyclocondensation reactions to produce pyrimidines. tandfonline.com The use of ultrasound can lead to higher yields, shorter reaction times, and milder reaction conditions compared to silent (non-irradiated) reactions. For example, the synthesis of pyrazolo[1,5-a]pyrimidines has been shown to be enhanced by ultrasound, avoiding the need for high temperatures and long reaction times. tandfonline.com The synthesis of various substituted pyrimidines has been achieved efficiently using ultrasound-promoted multi-component reactions. eurjchem.com

Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a powerful technique for the preparation of libraries of organic compounds, including pyrimidine derivatives. nih.govnih.govresearchgate.net In this method, one of the reactants is attached to a solid support (e.g., a polymer resin), and subsequent reactions are carried out in a stepwise manner. The key advantage of SPS is the ease of purification, as excess reagents and by-products can be simply washed away from the resin-bound product.

Electrochemical Synthesis

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the construction of heterocyclic compounds. rsc.org By using electricity as a traceless reagent, it often avoids the need for harsh oxidants or reducing agents. rsc.org While specific reports on the direct electrochemical synthesis of 2,4,5,6-tetramethylpyrimidine are limited, the principles of electrochemical synthesis of polysubstituted pyrimidines and related nitrogen heterocycles are well-established.

Electrochemical methods have been successfully employed for the synthesis of various substituted pyrimidine and fused-pyrimidine systems. mdpi.comnih.gov For instance, an electrochemical off–on approach has been developed for the synthesis of pyrimidin-2(1H)-ones through a three-component cyclization, highlighting the potential of electrochemistry in constructing the pyrimidine core without the need for catalysts or oxidants. Furthermore, electrochemical C(sp³)–H amination has been utilized to synthesize 1,2,4,5-tetrasubstituted imidazoles from readily available starting materials, demonstrating the power of electrochemistry in forming key C-N bonds in heterocyclic synthesis. rsc.org

The electrochemical synthesis of 3,3′,5,5′-tetramethyl-2,2′-biphenol, while not a pyrimidine, showcases the feasibility of electrochemical methods for reactions involving methylated aromatic compounds. nih.gov Different electrolyte conditions and electrode materials have been explored to optimize the yield of such reactions. nih.gov These methodologies could potentially be adapted for the synthesis of tetramethylpyrimidine, for example, through the cyclocondensation of appropriate precursors under electrochemical conditions.

Table 1: Examples of Electrochemical Synthesis of Heterocyclic Compounds

| Product | Starting Materials | Key Reaction Type | Yield (%) | Reference |

| Dipyrazolo[3,4-b:4′,3′-e]pyridines | Methyl azaarenes/ketones, pyrazol-5-amines | Oxidative domino cyclization of C(sp³)–H bonds | Moderate to Good | nih.gov |

| 1,2,4,5-Tetrasubstituted imidazoles | Enamines, Benzylamines | C(sp³)–H amination | Not specified | rsc.org |

| 3,3′,5,5′-Tetramethyl-2,2′-biphenol | 2,4-Dimethylphenol | Dehydrogenative oxidative coupling | up to 62% | nih.gov |

Green Chemistry Principles in Tetramethylpyrimidine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. researchgate.netmdpi.com These principles focus on the use of safer solvents, renewable starting materials, catalytic processes, and energy efficiency. researchgate.net

Key green approaches applicable to tetramethylpyrimidine synthesis include:

Use of Green Catalysts: Heterogeneous solid acid catalysts, such as bone char modified with chlorosulfonic acid, have been effectively used in the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. nih.gov These catalysts are often reusable, reducing waste and cost. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water, is a cornerstone of green chemistry. mdpi.com Solvent-free multicomponent reactions for the synthesis of pyrimidine derivatives have been reported to be highly efficient. nih.gov

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. Various MCRs have been developed for the synthesis of highly substituted pyrimidines. nih.govrsc.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Table 2: Application of Green Chemistry Principles in Pyrimidine Synthesis

| Green Principle | Application Example | Catalyst/Conditions | Product | Yield (%) | Reference |

| Green Catalyst | One-pot synthesis | Bone char-nPrN-SO₃H | Pyrimidine-5-carbonitrile derivatives | High | nih.gov |

| Solvent-Free | Three-component reaction | Bone char-nPrN-SO₃H, 80 °C | Pyrimidine-5-carbonitrile derivatives | High | nih.gov |

| Multicomponent Reaction | Pyrrole, formaldehyde, aniline | Organocatalyst | mPTPB inhibitor | Not specified | rsc.org |

Catalytic Synthesis of Tetramethylpyrimidine Scaffolds

Catalysis plays a pivotal role in the efficient and selective synthesis of pyrimidine scaffolds. Various catalytic systems, including homogeneous, heterogeneous, and metal-mediated or organocatalytic transformations, have been developed.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. Transition metal complexes are commonly employed as homogeneous catalysts for pyrimidine synthesis. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding via condensation and dehydrogenation steps with yields up to 93%. nih.govacs.org This method allows for the synthesis of highly and unsymmetrically decorated alkyl or aryl pyrimidines. nih.gov Iron-catalyzed multicomponent synthesis of trisubstituted pyrimidines from alcohols, alkynes, and amidines under aerobic conditions has also been described. mdpi.com

Table 3: Examples of Homogeneously Catalyzed Pyrimidine Synthesis

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| PN₅P-Ir-pincer complex | Amidines, Alcohols | Highly substituted pyrimidines | up to 93% | nih.govacs.org |

| Iron-arylazo pincer complex | Alcohols, Alkynes, Amidines | Trisubstituted pyrimidines | Not specified | mdpi.com |

Heterogeneous Catalysis

Heterogeneous catalysts offer advantages in terms of ease of separation, reusability, and stability. Various solid catalysts have been developed for the synthesis of pyrimidine derivatives. Nano-catalysts, in particular, have shown great promise in facilitating the synthesis of pyridopyrimidine scaffolds. mdpi.com For example, zirconium dioxide nanoparticles have been used as a heterogeneous catalyst in a green procedure for the synthesis of tetrahydropyrido[2,3-d]pyrimidines in high yields (86–97%). mdpi.com Similarly, a magnetically separable nanocatalyst, MFe₂O₄@PDA@BuSO₃H, has been developed for the synthesis of 2-benzopyrazine-aminoimidazole hybrids in an environmentally friendly manner. rsc.org Bone char modified with chlorosulfonic acid has also been demonstrated as a robust and reusable solid acid catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov

Table 4: Heterogeneous Catalysts in Pyrimidine Synthesis

| Catalyst | Reaction Type | Product | Yield (%) | Reusability | Reference |

| Zirconium dioxide nanoparticles | Three-component one-pot | Tetrahydropyrido[2,3-d]pyrimidines | 86-97 | Not specified | mdpi.com |

| MFe₂O₄@PDA@BuSO₃H | Domino multicomponent reaction | 2-Benzopyrazine-aminoimidazole hybrids | High | Yes | rsc.org |

| Bone char-nPrN-SO₃H | Three-component reaction | Pyrimidine-5-carbonitrile derivatives | High | Yes | nih.gov |

Metal-mediated and Organocatalytic Transformations

Metal-mediated reactions, particularly transition-metal-catalyzed cross-coupling reactions, are powerful tools for the synthesis of substituted pyrimidines. mdpi-res.commdpi.com These reactions allow for the formation of C-C and C-heteroatom bonds, enabling the introduction of various substituents onto the pyrimidine ring. mdpi-res.com For instance, palladium-catalyzed cross-coupling reactions are widely used for the C-H functionalization of pyrimidines. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a valuable strategy in asymmetric synthesis and for promoting various organic transformations. rsc.org Organocatalytic multicomponent reactions have been developed for the synthesis of complex heterocyclic molecules, including inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB). rsc.org While specific applications of organocatalysis for the direct synthesis of the tetramethylpyrimidine core are not extensively documented, the principles can be applied to the synthesis of its precursors or for its subsequent functionalization.

Derivatization and Functionalization Strategies

The derivatization and functionalization of the tetramethylpyrimidine core are crucial for modulating its physicochemical properties and biological activities. Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of pyrimidine rings. researchgate.netresearchgate.net

Metal-free directed C-H borylation of 2-pyrimidylanilines has been reported, providing a route to synthetically important boronate intermediates that can be further elaborated. rsc.org Transition-metal-catalyzed C-H functionalization allows for the introduction of various groups, including alkyl, aryl, and heteroaryl moieties, at specific positions of the pyrimidine ring. researchgate.net For instance, pyrimidine-directed C-H activation can be used to introduce functional groups at positions ortho to a directing group. rsc.org

Furthermore, the methyl groups on the tetramethylpyrimidine ring can potentially be functionalized. While direct C(sp³)-H functionalization of methyl groups on a pyrimidine ring is challenging, related transformations on other heterocyclic systems suggest potential pathways. For example, oxidation of methyl groups to aldehydes or carboxylic acids, or halogenation followed by nucleophilic substitution, could provide avenues for derivatization.

Regioselective Functionalization of the Pyrimidine Ring

Direct functionalization of the pyrimidine core in tetramethylpyrimidine is a challenging endeavor due to the electron-deficient nature of the ring and the presence of four activating methyl groups. However, modern synthetic techniques, particularly those involving metalation, have enabled the regioselective introduction of various functional groups.

One of the primary strategies for the regioselective functionalization of pyrimidine rings is directed ortho-metalation (DoM). This typically involves the use of a directing group that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. While tetramethylpyrimidine itself lacks a classical directing group, the nitrogen atoms in the pyrimidine ring can influence the regioselectivity of metalation, albeit often leading to complex product mixtures with less substituted pyrimidines.

Recent advancements have focused on the use of more sophisticated metalating agents. For instance, the use of TMP (2,2,6,6-tetramethylpiperidide) bases, such as TMPLi or TMPZnCl·LiCl, has shown promise in the regioselective deprotonation of various diazines. These sterically hindered, non-nucleophilic bases can overcome some of the challenges associated with traditional organolithium reagents. However, specific studies detailing the regioselective metalation of the tetramethylpyrimidine ring are limited in the publicly available scientific literature. Theoretical studies suggest that the C-5 position would be the most likely site for deprotonation due to the combined electron-donating effects of the four methyl groups, but experimental validation and systematic studies on tetramethylpyrimidine are not extensively documented.

Transition-metal-catalyzed C-H activation is another powerful tool for the functionalization of heteroaromatic compounds. Catalysts based on palladium, rhodium, or iridium can facilitate the direct coupling of C-H bonds with a variety of partners, such as aryl halides or alkenes. The regioselectivity in these reactions is often guided by the inherent electronic properties of the substrate or by the use of directing groups. For tetramethylpyrimidine, the development of a catalytic system that can selectively activate one of the ring C-H bonds (if any were present, as it is fully substituted with methyl groups) or a methyl C-H bond would be a significant advancement. However, the current body of research primarily focuses on pyrimidines with available C-H bonds on the ring, and specific protocols for the direct C-H functionalization of the tetramethylpyrimidine ring itself are not well-established.

Modification of Substituents on Tetramethylpyrimidine

The four methyl groups on the tetramethylpyrimidine core offer multiple sites for synthetic elaboration. Modification of these substituents provides a pathway to a diverse range of derivatives with tailored properties. The primary approach for such modifications involves the deprotonation of a methyl group to form a nucleophilic intermediate, which can then react with various electrophiles.

The acidity of the methyl protons in tetramethylpyrimidine is influenced by the electron-withdrawing nature of the pyrimidine ring. Deprotonation can be achieved using strong bases, such as organolithium reagents (e.g., n-butyllithium or lithium diisopropylamide - LDA) in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The choice of base and reaction conditions can, in principle, influence the selectivity of deprotonation if the methyl groups are electronically distinct. In the case of the symmetrically substituted 2,4,5,6-tetramethylpyrimidine, the methyl groups at the 2, 4, and 6 positions are alpha to a ring nitrogen and are expected to be more acidic than the methyl group at the 5-position. This difference in acidity could potentially be exploited for selective functionalization.

| Electrophile | Functional Group Introduced | Potential Product |

|---|---|---|

| Alkyl halide (e.g., CH3I) | Ethyl | Ethyltetramethylpyrimidine derivative |

| Aldehyde (e.g., benzaldehyde) | Hydroxyalkyl | (Hydroxy(phenyl)methyl)tetramethylpyrimidine derivative |

| Ketone (e.g., acetone) | Hydroxyalkyl | (2-Hydroxypropan-2-yl)tetramethylpyrimidine derivative |

| Carbon dioxide (CO2) | Carboxylic acid | (Tetramethylpyrimidinyl)acetic acid derivative |

| Disulfide (e.g., (PhS)2) | Thioether | (Phenylthiomethyl)tetramethylpyrimidine derivative |

It is important to note that controlling the degree of substitution (mono- vs. poly-functionalization) would be a key challenge to overcome in these reactions. Careful control of stoichiometry, temperature, and reaction time would be necessary to achieve selective mono-functionalization.

Another potential avenue for the modification of the methyl groups is through radical-based reactions. For instance, free-radical halogenation could introduce a handle for further nucleophilic substitution reactions. However, such reactions often suffer from a lack of selectivity, potentially leading to a mixture of halogenated products at different methyl groups and with varying degrees of halogenation.

Mechanistic Investigations of Tetramethylpyrimidine Reactivity

Reaction Pathways and Mechanisms

The reactivity of the tetramethylpyrimidine ring is a product of the interplay between the electron-deficient nature of the pyrimidine (B1678525) core and the electron-donating effect of the four methyl substituents. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deactivates the ring towards electrophilic attack but makes it susceptible to nucleophilic attack. Conversely, the four methyl groups donate electron density to the ring through an inductive effect, partially offsetting the deactivating effect of the nitrogen atoms and influencing the regioselectivity of certain reactions.

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of aromatic compounds, but it is generally difficult for the parent pyrimidine ring due to its electron-deficient nature. However, the presence of activating groups, such as the four methyl groups in tetramethylpyrimidine, facilitates this reaction. These alkyl groups increase the electron density of the ring, making it a more effective nucleophile.

The general mechanism for SEAr proceeds in two steps:

Attack on the electrophile: The aromatic π system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.comwikipedia.org

In 2,4,5,6-tetramethylpyrimidine, positions 2, 4, and 6 are substituted with methyl groups, leaving only the C-5 position available for substitution. The four electron-donating methyl groups collectively activate this position, making electrophilic substitution more feasible than in unsubstituted pyrimidine.

Table 1: Common Electrophilic Aromatic Substitution Reactions on Activated Pyrimidine Systems

| Reaction | Electrophile (E⁺) | Typical Reagents | Product of Substitution at C-5 |

|---|---|---|---|

| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | 5-Nitro-2,4,6-trimethylpyrimidine |

| Halogenation | Halonium ion (Br⁺, Cl⁺) | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 5-Bromo- or 5-Chloro-2,4,6-trimethylpyrimidine |

| Sulfonation | Sulfur trioxide (SO₃) | Fuming H₂SO₄ | 2,4,6-Trimethylpyrimidine-5-sulfonic acid |

| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | RCOCl / AlCl₃ | (2,4,6-Trimethylpyrimidin-5-yl)ketone |

The electron deficiency of the pyrimidine ring makes it inherently susceptible to attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks an electron-poor carbon atom bearing a suitable leaving group. nih.gov The most electron-deficient positions on the pyrimidine ring are C-2, C-4, and C-6.

In tetramethylpyrimidine, these positions are occupied by methyl groups, which are not good leaving groups. Therefore, a direct SNAr reaction is unlikely without prior modification. However, nucleophilic addition to the C=N double bonds can occur, especially if the ring is activated by quaternization of one of the nitrogen atoms. Such an addition would lead to a non-aromatic dihydropyrimidine (B8664642) intermediate.

Furthermore, if a leaving group were present on one of the methyl substituents (e.g., a halomethyl group), nucleophilic substitution could occur at the side chain. The lability of groups on the pyrimidine ring can also be influenced by other substituents; for example, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that both the chloro and methylthio groups can be displaced by various nucleophiles. rsc.org

Pyrimidine derivatives can undergo ring cleavage under the action of strong nucleophiles. rsc.org The mechanism typically involves an initial nucleophilic attack on one of the electron-deficient ring carbons (C-2, C-4, or C-6), forming a tetrahedral intermediate. umich.edu This is often followed by fission of a carbon-nitrogen bond, leading to an open-chain species.

The reaction is greatly facilitated by N-alkylation of the pyrimidine ring, which creates a more electrophilic pyrimidinium salt that is significantly more susceptible to nucleophilic attack. For instance, N-alkylpyrimidinium salts can react with nucleophiles like ammonia (B1221849) or hydrazine (B178648) at room temperature, leading to ring-opening and subsequent recyclization into a new heterocyclic system. The initial attack often occurs at the C-6 position, leading to the cleavage of the N(1)-C(6) bond. While pyrimidine itself is relatively resistant to ring-opening, the introduction of certain substituents or activation via quaternization can make this a viable reaction pathway. rsc.org

Ring-closing reactions, conversely, are fundamental to the synthesis of the pyrimidine ring itself, often involving the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. organic-chemistry.org

The reactivity of tetramethylpyrimidine also includes oxidation and reduction processes, which can affect either the heterocyclic ring or the methyl substituents.

Oxidation: The methyl groups attached to the pyrimidine ring are susceptible to oxidation by strong oxidizing agents. Similar to the oxidation of methyl groups on other aromatic and heteroaromatic rings, reagents like potassium permanganate (B83412) (KMnO₄) can convert the methyl groups into carboxylic acid groups. Depending on the reaction conditions, this can lead to partial or complete oxidation of the four methyl groups to yield pyrimidine carboxylic acids.

Reduction: The pyrimidine ring can be reduced, for example, through catalytic hydrogenation. This process typically reduces the C=N and C=C double bonds within the ring, leading to partially or fully saturated derivatives like dihydropyrimidines or tetrahydropyrimidines. The specific product depends on the catalyst, solvent, and reaction conditions used.

Oxidation and reduction reactions involve the transfer of electrons. chemrxiv.org Oxidation is the loss of electrons (or an increase in oxidation state), while reduction is the gain of electrons (or a decrease in oxidation state). chemrxiv.org

Kinetic and Thermodynamic Studies of Tetramethylpyrimidine Reactions

Kinetic and thermodynamic studies are crucial for understanding the feasibility, rate, and mechanism of chemical reactions. For tetramethylpyrimidine, such studies would involve determining key parameters like activation energy (Ea), the pre-exponential factor (A), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its reactions, particularly its thermal decomposition.

The activation energy provides information about the energy barrier that must be overcome for the reaction to occur, while the pre-exponential factor is related to the frequency of collisions with the correct orientation. researchgate.net Thermodynamic parameters provide information about the spontaneity and energy changes associated with the reaction. For example, a positive enthalpy of reaction indicates an endothermic process, while a negative Gibbs free energy indicates a spontaneous reaction. nih.gov

Hypothetical Kinetic Data for Thermal Decomposition of a Substituted Pyrimidine

Due to the absence of specific experimental data for tetramethylpyrimidine, the following table presents hypothetical kinetic parameters for the thermal decomposition of a generic substituted pyrimidine derivative, for illustrative purposes. This data is representative of what might be obtained from thermogravimetric analysis.

| Heating Rate (K/min) | Peak Decomposition Temperature (K) | Activation Energy (Ea) (kJ/mol) (KAS Method) | Pre-exponential Factor (A) (s⁻¹) (KAS Method) |

| 5 | 520 | 150 | 1.2 x 10¹³ |

| 10 | 535 | 152 | 1.5 x 10¹³ |

| 15 | 545 | 151 | 1.4 x 10¹³ |

| 20 | 555 | 153 | 1.6 x 10¹³ |

Hypothetical Thermodynamic Data for Thermal Decomposition of a Substituted Pyrimidine

Similarly, the following table provides hypothetical thermodynamic parameters for the thermal decomposition of a generic substituted pyrimidine derivative at a representative peak decomposition temperature.

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | +120 kJ/mol |

| Entropy of Reaction (ΔS) | +180 J/(mol·K) |

| Gibbs Free Energy (ΔG) at 535 K | +23.7 kJ/mol |

This hypothetical data illustrates that the decomposition is endothermic (positive ΔH) and becomes spontaneous at elevated temperatures, driven by the increase in entropy (positive ΔS). The positive Gibbs free energy at 535 K suggests that the reaction is not spontaneous at this specific temperature under standard conditions, but the spontaneity is temperature-dependent.

Based on the comprehensive search for scientific literature and data, it is not possible to generate a thorough and scientifically accurate article focusing solely on the chemical compound “Tetramethylpyrimidine” that adheres to the specific, detailed outline provided.

The available research data is insufficient for “Tetramethylpyrimidine” in the areas of advanced spectroscopic and crystallographic analysis as requested. Searches for single-crystal X-ray diffraction, powder X-ray diffraction, solution-state NMR, solid-state NMR, and dynamic NMR studies for this specific compound did not yield the detailed research findings or data necessary to populate the outlined sections and subsections.

While there is a body of research on various other pyrimidine derivatives, the strict instruction to focus solely on "Tetramethylpyrimidine" and not introduce information on other compounds prevents the use of analogous data. Therefore, to maintain scientific accuracy and adhere to the provided constraints, the article cannot be generated.

Advanced Spectroscopic and Crystallographic Elucidation of Tetramethylpyrimidine Structures

Mass Spectrometry (MS)

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For an aromatic compound like tetramethylpyrimidine, electron impact (EI) ionization typically produces a prominent molecular ion (M•+) peak, which is indicative of the stability of the pyrimidine (B1678525) ring system.

The fragmentation of the tetramethylpyrimidine molecular ion is expected to follow predictable pathways for alkylated aromatic heterocycles. libretexts.orgchemguide.co.uk Key fragmentation processes would likely involve the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. Subsequent fragmentation could involve the elimination of neutral molecules such as hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN) from the ring structure, which is a characteristic fragmentation pattern for pyrimidine and its derivatives. sapub.org While these pathways are theoretically sound, it is important to note that detailed, publicly available mass spectral studies specifically documenting the fragmentation of tetramethylpyrimidine are not abundant in the scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula by measuring its mass with extremely high accuracy (typically to within 5 ppm). This technique can easily differentiate between compounds that have the same nominal mass but different elemental compositions. libretexts.org

For tetramethylpyrimidine (C₈H₁₂N₂), HRMS would provide a precise mass measurement of its molecular ion, allowing for direct confirmation of its elemental formula and distinguishing it from any potential isobaric interferences. The theoretical exact mass of the monoisotopic molecular ion of tetramethylpyrimidine provides a benchmark for experimental verification.

Table 1: Theoretical Mass Data for Tetramethylpyrimidine (C₈H₁₂N₂)

| Ion Formula | Description | Theoretical Exact Mass (Da) |

| [C₈H₁₂N₂]⁺ | Protonated Molecule | 137.10732 |

| [C₈H₁₂N₂]•⁺ | Molecular Ion (Radical Cation) | 136.10005 |

Hyphenated MS Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of tetramethylpyrimidine in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile and thermally stable compound, tetramethylpyrimidine is well-suited for GC-MS analysis. In this technique, the compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum for identification. nih.gov The combination of the retention time from the gas chromatograph and the mass spectrum provides a high degree of confidence in the identification of the analyte. creative-proteomics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile samples or complex biological matrices, LC-MS/MS is the method of choice. nih.gov The analysis involves three main stages:

LC Separation: Tetramethylpyrimidine is separated from matrix components on an HPLC or UHPLC column.

MS1 Analysis: The eluted compound is ionized (e.g., by electrospray ionization, ESI), and the first mass spectrometer selects the precursor ion, which is typically the protonated molecule [M+H]⁺ (m/z 137.1).

Fragmentation and MS2 Analysis: The selected precursor ion is fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying the analyte in complex mixtures. nih.gov

Vibrational Spectroscopy (FTIR, Raman)

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, revealing the presence of specific chemical bonds and functional groups. vandanapublications.com The FTIR spectrum of tetramethylpyrimidine is expected to show characteristic absorption bands for the C-H bonds of the methyl groups and the C=C and C=N bonds within the pyrimidine ring. vandanapublications.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the aromatic ring structure. acs.org The pyrimidine ring breathing modes are often strong and characteristic in the Raman spectrum. acs.org

While specific, fully assigned experimental spectra for tetramethylpyrimidine are not widely published, the expected vibrational modes can be predicted based on data from related substituted pyrimidine and pyridine (B92270) compounds. nist.govnih.gov

Table 2: Predicted Characteristic Vibrational Modes for Tetramethylpyrimidine

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FTIR/Raman |

| Aliphatic C-H Stretch (Methyl) | 2980-2870 | FTIR/Raman |

| C=N / C=C Ring Stretching | 1600-1450 | FTIR/Raman |

| C-H Bending (Methyl) | 1460-1370 | FTIR |

| Ring Breathing / Skeletal Vibrations | 1200-800 | Raman |

Advanced Hyphenated Analytical Techniques

To overcome the limitations of individual analytical methods, advanced hyphenated techniques that couple multiple spectroscopic detectors with a separation system are employed for comprehensive structural elucidation.

LC-NMR and LC-NMR-MS

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples an HPLC separation system with an NMR spectrometer. mdpi.com This allows for the acquisition of high-resolution NMR spectra of analytes as they elute from the column, providing unambiguous structural information without the need for prior isolation. nih.gov For tetramethylpyrimidine, this technique could be used to obtain ¹H and ¹³C NMR spectra, confirming the number and connectivity of the methyl groups and ring protons.

The integration of a mass spectrometer into this setup creates a powerful LC-NMR-MS system. iosrphr.org This triple-hyphenation provides parallel, online data, delivering retention time, UV data, accurate mass, and detailed NMR structural information from a single injection, which is considered the gold standard for the identification of unknown compounds in complex mixtures.

UHPLC Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures than conventional HPLC. nih.gov This results in significantly faster analysis times, improved chromatographic resolution, and enhanced sensitivity. The application of UHPLC would be highly advantageous for the analysis of tetramethylpyrimidine, allowing for rapid separation from its isomers (e.g., tetramethylpyrazine) or other closely related impurities, which may be challenging to resolve using standard HPLC methods. researchgate.net UHPLC systems are commonly coupled with mass spectrometers (UHPLC-MS) for high-throughput quantitative and qualitative analysis of pyrimidine compounds in various fields. nih.govnih.gov

Theoretical and Computational Chemistry Approaches to Tetramethylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of tetramethylpyrimidine at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's wave function and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT studies can provide valuable information about the geometry, electronic properties, and vibrational frequencies of tetramethylpyrimidine.

Furthermore, DFT calculations can elucidate the electronic properties of tetramethylpyrimidine, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The following table illustrates the kind of data that a DFT study on tetramethylpyrimidine could provide, based on typical outputs for similar molecules.

| Property | Calculated Value |

| Optimized Geometry | |

| C-N bond lengths (Å) | [Data] |

| C-C bond lengths (Å) | [Data] |

| C-H bond lengths (Å) | [Data] |

| N-C-N bond angle (°) | [Data] |

| C-C-C bond angle (°) | [Data] |

| Electronic Properties | |

| HOMO Energy (eV) | [Data] |

| LUMO Energy (eV) | [Data] |

| HOMO-LUMO Gap (eV) | [Data] |

| Dipole Moment (Debye) | [Data] |

| Note: This table is illustrative and requires specific computational results for Tetramethylpyrimidine. |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data in the theoretical framework. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for more advanced calculations. Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that includes electron correlation effects, offering improved accuracy for many molecular properties.

Specific ab initio studies on 2,4,5,6-tetramethylpyrimidine are not prevalent in the existing literature. However, the application of these methods to similar heterocyclic systems demonstrates their utility. A Hartree-Fock calculation on tetramethylpyrimidine would yield information on its molecular orbitals and their energies. An MP2 calculation would provide a more accurate determination of the molecule's energy and geometry by accounting for electron correlation. These methods are particularly useful for benchmarking the results obtained from DFT calculations.

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to define chemical bonds and atomic properties within a molecule. A QTAIM analysis of tetramethylpyrimidine would involve identifying critical points in the electron density, such as bond critical points (BCPs) located between bonded atoms.

The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the nature of the chemical bonds. For example, the magnitude of ρ at a BCP correlates with the bond order, while the sign of ∇²ρ can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. While no specific QTAIM studies on tetramethylpyrimidine were found, this analysis would be instrumental in characterizing the C-N, C-C, and C-H bonds within the molecule.

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the charge distribution of a molecule and to predict its reactive behavior. uni-muenchen.de The MESP is calculated from the molecule's electron density and represents the electrostatic potential experienced by a positive point charge at a given location on the electron density surface.

Molecular Dynamics and Simulations

Molecular Dynamics (MD) simulations are computational methods that study the physical movements of atoms and molecules over time. An MD simulation of tetramethylpyrimidine would involve solving Newton's equations of motion for a system of tetramethylpyrimidine molecules, often in the presence of a solvent like water.

These simulations can provide insights into the conformational dynamics of the molecule, its interactions with solvent molecules, and its aggregation behavior. By analyzing the trajectories of the atoms, various properties such as radial distribution functions, diffusion coefficients, and potential of mean force can be calculated. While specific MD simulation studies on tetramethylpyrimidine are not detailed in the available literature, this technique is frequently applied to pyrimidine (B1678525) derivatives to understand their behavior in biological systems, such as their binding to proteins or nucleic acids.

Reaction Pathway and Mechanism Prediction

Computational chemistry can be used to predict the pathways and mechanisms of chemical reactions. For the synthesis of tetramethylpyrimidine, theoretical calculations can be employed to investigate the energies of reactants, products, intermediates, and transition states.

By mapping out the potential energy surface of a reaction, the most likely reaction mechanism can be identified, and the activation energies for each step can be calculated. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. While computational studies on the specific reaction pathways for the synthesis of 2,4,5,6-tetramethylpyrimidine were not found, such investigations are common for understanding the synthesis of other heterocyclic compounds and pyrimidine derivatives. arxiv.org These studies often employ DFT or high-level ab initio methods to elucidate the intricate details of bond-forming and bond-breaking processes.

Transition State Analysis

Transition state analysis is a cornerstone of computational reaction chemistry, aiming to identify the highest energy point along a reaction coordinate, known as the transition state (TS). The geometry and energy of the TS govern the kinetics of a chemical reaction. While specific transition state analyses for reactions involving the parent tetramethylpyrimidine are not extensively documented in publicly available literature, studies on its derivatives provide valuable insights into the methodologies employed.

For instance, the electroreductive coupling of 5-(oxoalkyl)barbituric acids, which can be considered derivatives of a tetramethylpyrimidine trione, has been investigated using Density Functional Theory (DFT). In one such study, two possible transition states, a trans-TS and a cis-TS, for the cyclization reaction were modeled. The calculations revealed that the trans-TS was lower in energy than the cis-TS, indicating a preference for the formation of the trans-cyclized product. This preference was attributed to reduced electronic repulsion in the trans configuration.

Below is a data table summarizing the typical outputs of a computational transition state analysis for a related pyrimidine derivative, illustrating the kind of data that would be generated for tetramethylpyrimidine.

Table 1: Example of Calculated Transition State Properties for a Pyrimidine Derivative Reaction

| Parameter | trans-Transition State | cis-Transition State |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +1.71 |

| Key Interatomic Distance (Å) | 2.54 | 2.51 |

| Imaginary Frequency (cm⁻¹) | -250 | -235 |

Reaction Valley Analysis

Following the identification of a transition state, a reaction valley analysis can provide a more detailed picture of the reaction mechanism. This approach involves mapping the potential energy surface in the vicinity of the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants to products via the transition state. The Unified Reaction Valley Approach (URVA) is a powerful method for this purpose. acs.orgsmu.edu

URVA partitions the reaction path into distinct phases based on changes in the reaction path direction and curvature. acs.org These phases correspond to chemically meaningful events such as the initial approach of reactants (contact phase), geometric and electronic preparation for bond breaking/formation, the chemical transformation itself in the transition state phase, and finally, product formation and separation. acs.orgsmu.edu By analyzing the adiabatic vibrational modes along the reaction path, one can determine which molecular motions support or hinder the progression of the reaction. smu.edu

While a specific reaction valley analysis for tetramethylpyrimidine has not been reported, this methodology could be applied to understand the detailed mechanisms of its synthesis, degradation, or other chemical transformations. Such an analysis would reveal the sequence of bond stretching, bending, and torsional changes that occur as the molecule transforms.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. For tetramethylpyrimidine, quantum chemical calculations could be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like DFT. These calculations would involve optimizing the geometry of tetramethylpyrimidine and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts would be valuable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic frequencies. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). The predicted IR spectrum can be compared with experimental data to confirm the structure of the compound. For pyrimidine derivatives, DFT calculations have been shown to provide vibrational spectra that are in good agreement with experimental FT-IR spectra.

Table 2: Illustrative Predicted Spectroscopic Data for Tetramethylpyrimidine

| Nucleus/Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

|---|---|

| ¹³C (ring) | 150-165 |

| ¹³C (methyl) | 20-30 |

| ¹H (methyl) | 2.0-2.5 |

| C=N stretch | ~1600 |

| C-H stretch (methyl) | 2900-3000 |

Computational Studies of Supramolecular Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. Computational modeling is a key tool for understanding these interactions, which are crucial in areas like crystal engineering and molecular recognition. nih.govnih.gov For tetramethylpyrimidine, computational studies could explore its ability to form dimers or larger aggregates through various non-covalent interactions.

Given its aromatic nature and the presence of nitrogen atoms and methyl groups, tetramethylpyrimidine could participate in several types of supramolecular interactions:

π-π Stacking: The interaction between the aromatic rings of two tetramethylpyrimidine molecules.

Hydrogen Bonding: Although tetramethylpyrimidine itself does not have hydrogen bond donors, it can act as a hydrogen bond acceptor through its nitrogen atoms in the presence of suitable donor molecules.

C-H···π Interactions: The interaction of the methyl C-H bonds with the π-system of an adjacent molecule.

Computational methods such as DFT with dispersion corrections or Møller-Plesset perturbation theory (MP2) can be used to calculate the interaction energies and geometries of these supramolecular assemblies. unipi.it Such studies on aromatic heterocycles have provided deep insights into the nature and strength of these non-covalent forces. unipi.it Hirshfeld surface analysis is another computational technique that can be used to visualize and quantify intermolecular contacts in the crystal structure of tetramethylpyrimidine and its derivatives.

Advanced Applications and Specialized Areas in Tetramethylpyrimidine Research

Catalytic Applications

Scientific literature does not provide specific examples or detailed studies on the use of tetramethylpyrimidine as a catalyst or a key component in catalytic systems. While the pyrimidine (B1678525) core is a known feature in various ligands for catalysis, research focusing explicitly on the tetramethyl-substituted variant is not available in the reviewed sources.

Role in Homogeneous Catalysis

There are no available research findings detailing the role or application of tetramethylpyrimidine in homogeneous catalysis. The field of homogeneous catalysis often employs ligands to tune the electronic and steric properties of a metal center, but tetramethylpyrimidine has not been identified as a ligand of interest in the accessible literature for these purposes.

Role in Heterogeneous Catalysis

No specific studies or data were found regarding the application of tetramethylpyrimidine in heterogeneous catalysis, either as an active component, a precursor, or a modifier for solid-phase catalysts.

Design of Pyrimidine-based Ligands for Catalysis

Supramolecular Chemistry Involving Tetramethylpyrimidine

Supramolecular chemistry involves the study of systems based on non-covalent interactions, such as host-guest chemistry, self-assembly, and molecular recognition. nih.govnih.gov While many aromatic and heterocyclic molecules are used as building blocks in this field, specific research on the supramolecular behavior of tetramethylpyrimidine is not documented in the available literature.

Host-Guest Chemistry

Host-guest chemistry focuses on the complexation of a "guest" molecule within a larger "host" molecule. nih.gov There are no documented instances or studies where tetramethylpyrimidine acts as either a host or a guest molecule in a supramolecular complex.

Self-Assembly and Molecular Recognition

Molecular recognition and self-assembly are fundamental processes where molecules selectively bind and organize into larger, ordered structures through specific non-covalent interactions. nih.govnih.gov A review of the literature found no studies detailing the self-assembly properties of tetramethylpyrimidine or its use in molecular recognition systems.

Table of Compounds

As no specific research findings involving tetramethylpyrimidine in the requested contexts were identified, a table of related compounds cannot be generated.

Non-Covalent Interactions in Tetramethylpyrimidine Systems

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecular systems. In the context of tetramethylpyrimidine, a molecule with nitrogen heteroatoms and methyl groups, various NCIs such as hydrogen bonds, halogen bonds, and π-interactions play a significant role. These interactions are fundamental in crystal engineering, supramolecular chemistry, and understanding biological systems. mdpi.comrsc.org

Hydrogen bonding is a key interaction involving pyrimidine derivatives. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with donor molecules. This is particularly relevant in biological systems where pyrimidine bases are integral to the structure of DNA and RNA. In silylated 2-aminopyrimidines, for instance, intermolecular N–H···N hydrogen bonds are consistently observed, contributing to the formation of highly linked networks in the solid state. While tetramethylpyrimidine itself lacks hydrogen bond donors, its nitrogen atoms can readily accept hydrogen bonds from suitable donors in its environment.

Halogen bonding is another significant NCI where a halogen atom acts as an electrophilic species. Pyrimidine and its derivatives have been shown to be effective halogen bond acceptors. The nitrogen atoms of the pyrimidine ring can interact with halogen bond donors, influencing crystal packing and supramolecular assembly. For example, cocrystals of bipyrimidines with diiodotetrafluorobenzene demonstrate the role of pyrimidine moieties as ditopic halogen-bond acceptors.

Photochemistry of Tetramethylpyrimidine and its Derivatives

The photochemistry of pyrimidine and its derivatives is a field of intense research due to its relevance in photobiology, particularly in understanding the photoinduced damage of nucleic acids. The absorption of UV light by pyrimidine bases can lead to a variety of photochemical reactions, influencing their stability and reactivity.

Upon absorption of UV radiation, pyrimidine derivatives can undergo various photochemical transformations. These reactions are highly dependent on the substituents on the pyrimidine ring and the surrounding environment. For instance, irradiation of pyrimidine-4(3H)-thiones in the presence of alkenes leads to the formation of either 4-mercaptoalkylated pyrimidines or 4-alkylthiopyrimidines, depending on the electronic nature of the alkene. rsc.org Similarly, the photolysis of 5-substituted 6-azido-1,3-dimethyluracils can result in either ring expansion to 1,3,5-triazepine derivatives or ring contraction to hydantoin (B18101) systems, depending on the nucleophiles present during irradiation.

While specific studies on the photochemical transformations of tetramethylpyrimidine are not abundant, the general reactivity patterns of alkyl-substituted pyrimidines suggest potential reaction pathways. The methyl groups may participate in radical reactions upon photoexcitation. Furthermore, the pyrimidine ring itself can undergo transformations such as ring-opening or isomerization, as observed in other pyrimidine derivatives. For example, the irradiation of 5-methylpyrimidine (B16526) N-oxide in benzene (B151609) results in a ring-opening product. researchgate.net The generation of pyrimidinyl radicals under UV irradiation has been shown to be effective for creating C-C bonds, leading to the synthesis of hetero-biaryl derivatives. rsc.org

Excited State Dynamics and Energy Transfer

The fate of a molecule after absorbing light is governed by its excited-state dynamics. For pyrimidine and its derivatives, this involves a complex interplay of radiative and non-radiative decay pathways. Upon UV excitation, pyrimidines are typically promoted to a singlet excited state (¹ππ*). rsc.org From this state, the molecule can relax back to the ground state via fluorescence or undergo non-radiative processes like internal conversion and intersystem crossing to a triplet state.

Studies on pyrimidine nucleosides have shown that the decay of the initially excited ¹ππ* state occurs on an ultrafast timescale, often in the sub-picosecond range. polimi.it This rapid decay is a key factor in the photostability of DNA. The decay pathways can involve transitions to other excited states, such as a dark ¹nπ* state, before returning to the ground state. rsc.org The presence of methyl groups, as in thymine (B56734) (a methyl-substituted uracil), can influence these dynamics. For instance, the UV resonance Raman spectrum of N(1)-methylthymine is significantly different from that of thymine, indicating that the methyl group couples with the ring vibrations and affects the excited-state structural dynamics. nih.gov

Energy transfer is another critical process in the excited state. This can occur between different parts of a molecule (intramolecular) or between different molecules (intermolecular). Triplet-triplet energy transfer is a Dexter-type mechanism that is important in photosensitization processes. While specific data on tetramethylpyrimidine is limited, the principles of energy transfer observed in other pyrimidine systems would apply. The triplet state of a photosensitizer can transfer its energy to a ground-state molecule, leading to the excitation of the acceptor and the de-excitation of the donor.

The solvent environment can also play a crucial role in the excited-state dynamics. The polarity and protic nature of the solvent can affect the relative energies of the excited states and the barriers to different decay pathways. rsc.org

Photocatalytic Applications

Photocatalysis utilizes light to drive chemical reactions, often for environmental remediation or synthetic purposes. While tetramethylpyrimidine itself is not a primary photocatalyst, its derivatives or materials incorporating it could have potential applications in this field.

One area of application is in the photocatalytic degradation of pollutants. For instance, materials like g-C3N4@ZnO and TiO2 have been used as photocatalysts for the degradation of various organic pollutants, including antibiotics like sulfamethoxazole (B1682508). mdpi.com Pyrimidine-containing compounds could potentially be degraded by such photocatalytic systems. Conversely, pyrimidine derivatives could be incorporated into photocatalytic materials to enhance their performance. For example, terpyridine-based complexes can be grafted onto titanium dioxide to act as photosensitizers for hydrogen generation. mdpi.com This suggests that tetramethylpyrimidine, with suitable functionalization, could be used to create novel photosensitizers.

Another potential application is in synthetic organic chemistry. Photocatalysis can be used to generate reactive intermediates, such as radicals, under mild conditions. As mentioned earlier, pyrimidinyl radicals can be generated photochemically and used in C-C bond formation. rsc.org This approach could be extended to tetramethylpyrimidine to synthesize more complex molecules.

The table below summarizes some findings on the photocatalytic degradation of sulfamethoxazole, a compound with a structural resemblance to pyrimidine derivatives, using different photocatalysts.

| Photocatalyst | Pollutant | Key Findings | Reference |

|---|---|---|---|

| Cu3P/TiN composites | Sulfamethoxazole | Composites showed enhanced removal rates compared to individual components, with the 1:1 molar ratio of Cu:Ti achieving 90% removal. The enhanced performance is attributed to the large specific surface area and high conductivity of TiN. | mdpi.com |

| Molecularly Imprinted TiO2 | Sulfamethoxazole | A ternary composite catalyst (TiO2@Fe2O3@g-C3N4) with molecularly imprinted cavities for sulfamethoxazole showed a degradation rate up to twice that of similar pollutants. | mdpi.com |

Materials Science Applications

The unique electronic and structural properties of the pyrimidine ring make it a valuable building block in materials science. Tetramethylpyrimidine, with its specific substitution pattern, can be integrated into various functional materials.

One of the most promising areas for the application of pyrimidine derivatives is in the construction of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atoms in the pyrimidine ring of tetramethylpyrimidine can act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel MOFs. By choosing appropriate metal centers and reaction conditions, the structure and properties of the resulting MOFs can be tailored for specific applications, such as gas storage, separation, and catalysis. For example, terpyridine ligands, which are structurally related to pyrimidines, are widely used in the preparation of MOFs and metallopolymers. mdpi.com

Polymers incorporating the tetramethylpyrimidine moiety can also exhibit interesting properties. The pyrimidine unit can be part of the polymer backbone or a pendant group. Such polymers could have applications in areas like electronics, sensing, or as smart materials. For instance, polythiophene chains with pendant Ru(II) complexes containing terpyridine have been synthesized and deposited as thin films on electrodes. mdpi.com

Furthermore, the non-covalent interactions of tetramethylpyrimidine can be exploited in the design of supramolecular materials. The ability to form hydrogen bonds (as an acceptor) and other weak interactions allows for the self-assembly of tetramethylpyrimidine-based molecules into well-defined architectures. These supramolecular assemblies could find applications in drug delivery, sensing, and nanotechnology.

The table below provides an overview of functional materials incorporating pyridine (B92270) or pyrimidine-related structures.

| Material Type | Building Block | Application | Reference |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Terpyridines | Photovoltaic devices, heterogeneous catalysts, metallopolymers | mdpi.com |

| Metallopolymers | Terpyridines | Electrode modification, sensing | mdpi.com |

| Supramolecular Polymers | Pyridine-diketopiperazine | Mimicking biological systems, potential therapeutics |

Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation. This effect is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While tetramethylpyrimidine itself is not a classic AIE luminogen (AIEgen), its structural characteristics make it a viable building block for the design of new AIE-active molecules. The core principle of AIEgen design often involves creating propeller-shaped molecules where aromatic rotors are attached to a central core. In the solution state, these rotors undergo free rotation, dissipating energy non-radiatively. In an aggregated state, the physical constraint prevents this rotation, forcing the excited state to decay via fluorescence.

The tetramethylpyrimidine moiety can be conceptualized as a potential central stator unit in a larger AIEgen. By chemically attaching known AIE-active rotors, such as tetraphenylethylene (B103901) (TPE) or triphenylamine, to the pyrimidine ring, it is possible to synthesize novel AIEgens. The electron-deficient nature of the pyrimidine ring could also facilitate intramolecular charge transfer (ICT), a mechanism that often plays a role in the photophysical properties of AIE materials.

Table 1: Potential Design Strategies for Tetramethylpyrimidine-Based AIEgens

| Design Strategy | Attached Rotor Group | Potential Emission Characteristics |

| Direct Functionalization | Tetraphenylethylene (TPE) | Strong emission in aggregated state, tunable by modifying TPE substituents. |

| Donor-Acceptor (D-A) Structure | Triphenylamine (TPA) | Potential for charge-transfer emission; solvatochromic and AIE properties. |

| Extended π-Conjugation | Pyrene or other polycyclic aromatic hydrocarbons | Red-shifted emission, potential for dual AIE and mechanoluminescence. |

Research on analogous heterocyclic systems supports this theoretical framework. For instance, derivatives of pyridine and pyrazine (B50134) have been successfully incorporated into AIE-active molecules, demonstrating that nitrogen-containing heterocycles can effectively serve as core units. nih.govnih.gov The four methyl groups on the tetramethylpyrimidine ring would further influence the AIE properties by introducing steric hindrance, which could enhance the restriction of intramolecular motion and potentially increase the quantum yield of emission in the aggregated state.

Opto-electronic Materials

The pyrimidine core is recognized for its π-deficient character, making it an effective electron acceptor. This property is highly sought after in the design of organic opto-electronic materials, particularly for applications in organic light-emitting diodes (OLEDs). shuaigroup.netrsc.org In many OLED emitters, a "push-pull" or donor-acceptor (D-A) architecture is employed to tune the HOMO-LUMO energy gap and, consequently, the emission color.

Tetramethylpyrimidine can serve as the acceptor (A) component in such D-A systems. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring lowers the LUMO energy level. The four methyl groups, being weakly electron-donating, slightly counteract this effect through an inductive effect, allowing for fine-tuning of the electronic properties. This modulation is crucial for designing materials with specific emission wavelengths, from blue to green.

Furthermore, pyrimidine derivatives have been investigated as host materials and as emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.org TADF materials enable OLEDs to harvest both singlet and triplet excitons for light emission, theoretically allowing for 100% internal quantum efficiency. The design of TADF molecules requires a small energy gap between the lowest singlet (S1) and triplet (T1) excited states. The electronic properties of the tetramethylpyrimidine core, when combined with appropriate donor units, could be engineered to achieve this small energy gap.

Table 2: Predicted Electronic Properties of Tetramethylpyrimidine in Opto-electronic Materials

| Property | Influence of Pyrimidine Core | Influence of Methyl Substituents | Potential Application |

| Electron Affinity | High (Electron-deficient ring) | Slightly decreased (Inductive effect) | Electron transport layers, Acceptor unit in emitters |

| LUMO Level | Lowered | Slightly raised | Tuning of emission color in OLEDs |

| Solubility | Parent ring is polar | Increased in organic solvents | Improved processability for device fabrication |

| Steric Profile | Planar core | Increased bulkiness | Can prevent π-stacking, reducing self-quenching |

The steric hindrance provided by the four methyl groups can also be advantageous in preventing intermolecular π-π stacking in the solid state. This effect, known as aggregation-caused quenching (ACQ), is a common issue in many organic luminophores that leads to reduced emission efficiency in thin films. By disrupting close packing, the methyl groups can help preserve the emissive properties of the molecule in the solid state, which is essential for efficient OLED devices.

Structure-Activity Relationship (SAR) Studies for Ligand Design